4-Isobutyrylbenzoic acid

Description

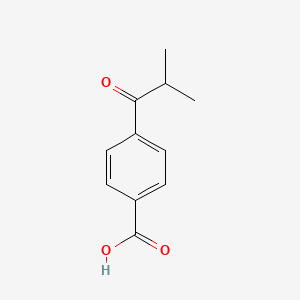

4-Isobutyrylbenzoic acid (IUPAC: 4-(2-methylpropanoyl)benzoic acid) is a photo-degradation product of ibuprofen, identified in environmental and toxicological studies . Structurally, it consists of a benzoic acid moiety substituted at the para position with an isobutyryl group (CO-C(CH₃)₂). This ketone-functionalized derivative exhibits distinct chemical and biological properties compared to ibuprofen and other analogs. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol.

Properties

IUPAC Name |

4-(2-methylpropanoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLICZDVBYUMMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isobutyrylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutyrylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Isobutyrylbenzoic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutyrylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between 4-isobutyrylbenzoic acid and related compounds:

Key Observations:

- Substituent Effects : The isobutyryl group (electron-withdrawing ketone) increases the acidity of the benzoic acid compared to alkyl-substituted analogs like 4-isobutylbenzoic acid (electron-donating alkyl).

- Toxicity : this compound and 4-acetylbenzoic acid, both ketone-bearing derivatives, demonstrate higher toxicity than ibuprofen in gut microbiota and human cell line assays .

- Applications : While 4-isobutylbenzoic acid serves as a pharmaceutical reference material, this compound is primarily studied for its environmental and toxicological impacts.

Biological Activity

4-Isobutyrylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

- Chemical Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a benzoic acid core with an isobutyryl group at the para position.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Inhibition of growth |

| Candida albicans | Antifungal activity |

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. It scavenges free radicals and may protect cells from oxidative damage, potentially contributing to its therapeutic effects in various conditions, including neurodegenerative diseases .

3. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models of disease . This activity suggests potential applications in treating inflammatory conditions such as arthritis.

4. Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. Mechanistic studies suggest it may interfere with cell cycle progression and promote the activation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against multidrug-resistant strains of bacteria. The compound was tested in vitro against various pathogens, showing a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .

Case Study 2: Neuroprotective Effects

In a neuroprotective study, this compound was administered to models of oxidative stress-induced neurotoxicity. Results indicated that the compound significantly reduced neuronal cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Gene Expression : It may alter the expression of genes associated with apoptosis and oxidative stress response.

- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 4-Isobutyrylbenzoic acid with high purity?

- Methodology : Use Friedel-Crafts acylation of benzoic acid derivatives with isobutyryl chloride under anhydrous conditions. Monitor reaction progress via TLC or HPLC, and purify via recrystallization in ethanol/water mixtures. Validate purity using melting point analysis and spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) .

- Data Consideration : Compare yields and purity across solvents (e.g., dichloromethane vs. chloroform) and catalysts (e.g., AlCl₃ vs. FeCl₃).

Q. How can structural characterization of this compound be optimized for reproducibility?

- Methodology : Combine spectroscopic methods:

- ¹H NMR : Confirm aromatic proton splitting patterns (e.g., para-substitution) and isobutyryl group integration.

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹).

- XRD : For crystalline samples, resolve molecular packing and bond angles .

- Data Validation : Cross-reference with databases like PubChem or crystallographic repositories for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.